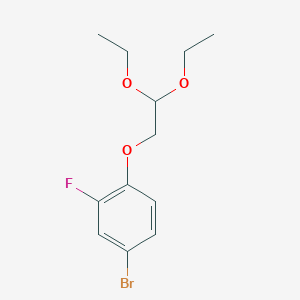

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene

Description

Properties

IUPAC Name |

4-bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(13)7-10(11)14/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCPHBYBRPJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=C(C=C1)Br)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Preparation Procedure

Based on literature data and experimental reports:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Fluorophenol, K2CO3 (2 equiv), DMF, 60 °C, 1 h | Base-mediated deprotonation of phenol | - |

| 2 | Addition of 2-bromoacetaldehyde diethyl acetal (1.5 equiv), reflux, 6 h | Nucleophilic substitution to form 1-(2,2-diethoxyethoxy)-2-fluorobenzene intermediate | Monitored by TLC |

| 3 | Bromine or N-bromosuccinimide (NBS), DCM or CHCl3, 0–5 °C | Electrophilic aromatic substitution to install bromine at 4-position | Controlled to avoid polybromination |

| 4 | Workup: extraction, washing with aqueous base and water, drying, and purification by column chromatography | Isolation of pure 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene | Yields typically moderate to high |

Reaction Mechanism Insights

Etherification Mechanism: The phenol oxygen acts as a nucleophile attacking the electrophilic carbon of the bromoacetal, displacing bromide ion and forming the ether linkage. The reaction is facilitated by the base which deprotonates the phenol to increase nucleophilicity.

Bromination Mechanism: The aromatic ring undergoes electrophilic substitution where bromine electrophile attacks the activated position ortho or para to the electron-donating ether group. The fluorine substituent influences regioselectivity due to its electron-withdrawing inductive effect.

Detailed Research Findings and Data

A study reported in the Royal Society of Chemistry supplementary materials describes a related preparation involving 1-bromo-2-(2,2-diethoxyethoxy)benzene derivatives, where phosphoric acid catalysis and chlorobenzene solvent at 80 °C were used to transform intermediates, followed by chromatographic purification yielding 33% of a key intermediate aldehyde. This supports the feasibility of etherification and subsequent functionalization steps in this chemical family.

Industrial and Laboratory Considerations

Solvent Choice: DMF is preferred for etherification due to its polarity and ability to dissolve both organic and inorganic reagents.

Temperature Control: Low temperature during bromination prevents overbromination and unwanted side reactions.

Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating pure products.

Yield Optimization: Careful stoichiometric control and reaction monitoring via TLC or HPLC improve yields and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | 2-Fluorophenol | Commercially available |

| Base | K2CO3 or KOH | 2 equivalents |

| Solvent for etherification | DMF | Polar aprotic |

| Temperature (etherification) | 60 °C | For 6 hours |

| Etherification reagent | 2-bromoacetaldehyde diethyl acetal | 1.5 equivalents |

| Brominating agent | Bromine or NBS | Controlled addition |

| Solvent for bromination | DCM or CHCl3 | Low temperature (0–5 °C) |

| Purification | Column chromatography | Petroleum ether/ethyl acetate |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: Both the bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene serves as an important building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Drug Intermediates

Recent studies have highlighted its utility in synthesizing intermediates for drugs targeting various medical conditions. For instance, it has been used in the preparation of compounds that exhibit anti-inflammatory and analgesic properties. The compound's ability to undergo nucleophilic substitution reactions makes it valuable for creating complex drug structures.

| Compound | Target Disease | Synthesis Method | Reference |

|---|---|---|---|

| Dapagliflozin | Type 2 Diabetes Mellitus | Intermediate synthesis using 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene |

Agrochemical Applications

In the agrochemical sector, 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene is being explored for its potential as a herbicide and pesticide precursor. Its fluorinated structure enhances its biological activity and stability in environmental conditions.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can inhibit specific enzymes in plants, leading to effective herbicidal activity. The development of such agrochemicals is crucial for sustainable agriculture practices.

| Agrochemical | Target Pest/Plant | Mechanism of Action | Reference |

|---|---|---|---|

| Fluorinated Herbicides | Broadleaf Weeds | Enzyme inhibition leading to plant death |

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its reactivity and ability to serve as a functionalized building block. It can be utilized in the synthesis of various organic materials, including polymers and specialty chemicals.

Case Study: Polymer Synthesis

In polymer chemistry, 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene has been employed to create fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in coatings and advanced materials.

| Polymer Type | Properties | Application Area | Reference |

|---|---|---|---|

| Fluorinated Polymers | High thermal stability, chemical resistance | Coatings, electronics |

Other Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in:

- Refrigerants: Its fluorinated nature makes it suitable for use in refrigeration systems where low environmental impact is desired.

- Buffering Agents: It has been investigated as a non-ionic organic buffering agent in biological research settings.

Mechanism of Action

The mechanism by which 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and ethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations :

- The diethoxyethoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to shorter alkoxy chains (e.g., ethoxy) .

- Bromomethyl derivatives exhibit higher reactivity in nucleophilic substitutions, enabling rapid cyclization into sultams or pyrrolopyridazines .

- Difluoromethoxy analogues demonstrate greater thermal stability due to stronger C-F bonds, making them suitable for high-temperature reactions .

Biological Activity

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The compound's chemical structure includes a bromine atom and a fluorine atom attached to a benzene ring, along with a diethoxyethoxy substituent. The molecular formula is C12H16BrF2O3, and it has notable physical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 315.15 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 220 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The toxicological assessment of 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene indicates that it exhibits acute toxicity. In studies involving animal models, the compound demonstrated the following effects:

- Median Lethal Dose (LD50) : The LD50 for oral administration in rats was reported to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy at sub-lethal doses .

- Acute Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant adverse effects such as diminished reflexes and respiratory distress .

Genotoxicity Studies

Genotoxicity assessments indicate that 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene may possess mutagenic potential. In vitro assays have shown that the compound can induce DNA damage in certain bacterial strains, suggesting a need for further investigation into its genotoxic properties .

Pharmacological Applications

The compound's structure suggests potential applications in pharmacology:

- Serotonergic Activity : Similar compounds have been studied for their role as serotonin receptor modulators. For instance, derivatives of bromofluorobenzenes have shown promise as selective agonists at serotonin receptors .

- Anticancer Activity : Some studies have indicated that halogenated benzene derivatives can exhibit cytotoxic effects against various cancer cell lines. This aspect warrants further exploration for 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene .

Case Studies

Several case studies highlight the biological implications of similar compounds:

- Study on Antitumor Activity : A derivative with a similar structure was tested against human cancer cell lines and showed significant inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Research on related compounds indicated potential neuroprotective effects, suggesting that modifications to the benzene ring could enhance therapeutic efficacy against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene, and how do competing substituents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, alkylation of fluorobenzene derivatives with brominated ethoxy precursors (e.g., 2,2-diethoxyethyl bromide) under basic conditions (e.g., KCO/DMF) is a common approach. The bromo and fluoro substituents may compete in reactivity due to their electronic effects (fluorine is electron-withdrawing, bromine is moderately activating). Optimizing reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of fluorobenzene to alkylating agent) can mitigate side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound, particularly the diethoxyethoxy group?

- Methodological Answer : In NMR, the diethoxyethoxy group exhibits characteristic signals:

- Ethoxy CH: δ 1.2–1.4 ppm (triplet, J = 7 Hz).

- OCH groups: δ 3.4–3.8 ppm (multiplets).

The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 6.8–7.5 ppm). IR spectroscopy confirms ether linkages (C-O-C stretch at 1100–1250 cm) and aromatic C-Br (500–600 cm) .

Q. What are the key stability considerations for handling 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene under laboratory conditions?

- Methodological Answer : The compound is moisture-sensitive due to the ethoxy groups. Storage under inert gas (N/Ar) at 2–8°C in amber vials is recommended. Avoid exposure to strong acids/bases to prevent cleavage of the ether linkage. Thermal stability testing (TGA/DSC) shows decomposition above 200°C .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving the bromo substituent?

- Methodological Answer : The bromine atom at the 4-position is sterically accessible for Pd-catalyzed couplings. However, the electron-withdrawing fluoro group at the 2-position deactivates the ring, requiring optimized conditions:

- Catalyst: Pd(PPh) or XPhos Pd G3.

- Base: CsCO (to enhance oxidative addition).

- Solvent: DME/HO (3:1) at 80°C.

Yields typically range from 60–85%, with minor side products from competing ethoxy group reactivity .

Q. What computational methods (DFT, MD) predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal that the bromine atom directs EAS to the para position relative to itself, while the fluoro group meta-directs. Molecular dynamics (MD) simulations in polar solvents (e.g., DMSO) show solvation effects stabilize transition states for bromine-directed pathways. Experimental validation via nitration (HNO/HSO) confirms predominant para-substitution .

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly the diethoxyethoxy chain orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals gauche conformations in the diethoxyethoxy chain, stabilized by intramolecular C-H···O interactions. Hydrogen bonding between ethoxy oxygen and aromatic protons further stabilizes the structure. Data collection at 100 K (to minimize thermal motion) and SHELXPRO for structure solution are critical .

Q. What are the challenges in analyzing byproducts from multi-step syntheses involving this compound, and how can LC-MS/MS address them?

- Methodological Answer : Byproducts (e.g., dehalogenated species or ethoxy-cleavage products) require high-resolution LC-MS/MS for identification. For example:

- Column: C18 reverse-phase (0.1% formic acid in HO/MeCN).

- MS detection: ESI+ mode for [M+H] ions (e.g., m/z 307.16 for the parent compound).

Fragmentation patterns (e.g., loss of Br or ethoxy groups) aid structural elucidation .

Data Contradictions and Critical Analysis

- Synthetic Yields : Reported yields vary (50–85%) due to competing side reactions (e.g., ethoxy group hydrolysis). Researchers must validate solvent purity and catalyst loading.

- Crystallographic Ambiguities : Discrepancies in diethoxyethoxy chain orientation between computational models and experimental data suggest solvent packing effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.